molecular formula C10H10ClN3O B11726587 1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine

1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine

Katalognummer: B11726587
Molekulargewicht: 223.66 g/mol
InChI-Schlüssel: GXAIDNMGVJBNJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Vorbereitungsmethoden

The synthesis of 1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorophenyl derivative reacts with the oxadiazole intermediate.

    Formation of the Methanamine Group:

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE can be compared with other similar compounds, such as:

The uniqueness of 1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE lies in its specific structural features and the combination of its functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H10ClN3O

Molekulargewicht

223.66 g/mol

IUPAC-Name

[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C10H10ClN3O/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6,12H2

InChI-Schlüssel

GXAIDNMGVJBNJU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.